molecular formula C15H21ClN2O B2550658 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride CAS No. 1853217-54-5

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride

Cat. No.: B2550658
CAS No.: 1853217-54-5
M. Wt: 280.8
InChI Key: YCYUDMQSQDNVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride is a complex organic compound that features a piperidine ring fused with a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-yl)piperidine-1-carboxylate with hydrochloric acid in dioxane can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, filtration, and recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the ring structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A simpler structure with a single nitrogen-containing ring.

    Isoquinoline: Lacks the piperidine ring but shares the isoquinoline core.

    Quinoline: Similar to isoquinoline but with a different ring fusion pattern.

Uniqueness: 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-11-17-8-5-14-9-13(1-2-15(14)10-17)12-3-6-16-7-4-12;/h1-2,9,11-12,16H,3-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYUDMQSQDNVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(CN(CC3)C=O)C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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